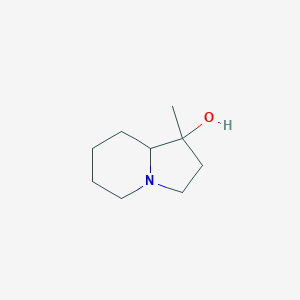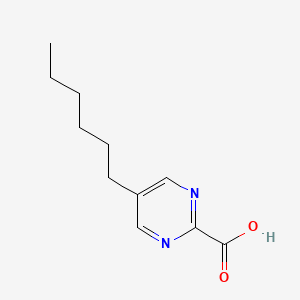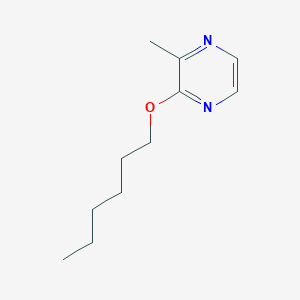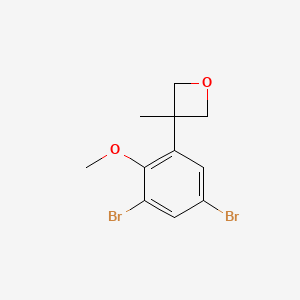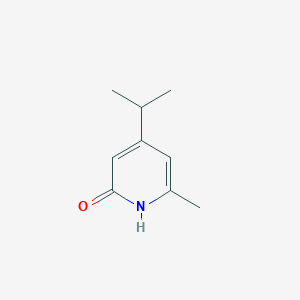
1-(Diaminomethyl)pyrrolidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diaminomethyl)pyrrolidin-2-ol is a versatile organic compound featuring a pyrrolidine ring with a hydroxyl group at the second position and a diaminomethyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diaminomethyl)pyrrolidin-2-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ammonia under controlled conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure consistent product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diaminomethyl)pyrrolidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Diaminomethyl)pyrrolidin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Diaminomethyl)pyrrolidin-2-ol exerts its effects involves interactions with various molecular targets. The diaminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: Lacks the hydroxyl and diaminomethyl groups, resulting in different chemical properties and reactivity.
Prolinol: Contains a hydroxyl group but lacks the diaminomethyl group, leading to distinct biological activities.
Pyrrolidin-2-one: Features a carbonyl group instead of a hydroxyl group, altering its chemical behavior and applications.
Uniqueness: 1-(Diaminomethyl)pyrrolidin-2-ol is unique due to the presence of both the hydroxyl and diaminomethyl groups, which confer specific reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in multiple research and industrial contexts.
Eigenschaften
Molekularformel |
C5H13N3O |
|---|---|
Molekulargewicht |
131.18 g/mol |
IUPAC-Name |
1-(diaminomethyl)pyrrolidin-2-ol |
InChI |
InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4(8)9/h4-5,9H,1-3,6-7H2 |
InChI-Schlüssel |
CRNZZAPPFIAWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
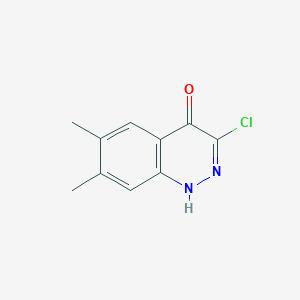
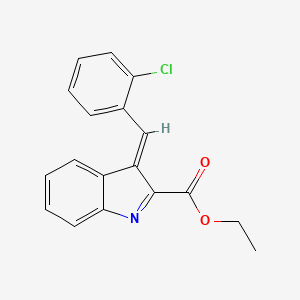
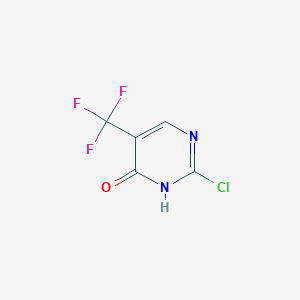

![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)
![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)
